Cholesteryl sulfate potassium salt

Übersicht

Beschreibung

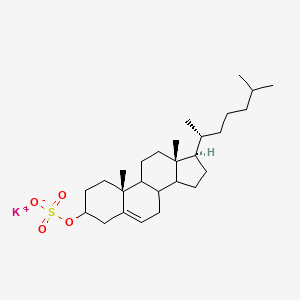

Cholesteryl sulfate potassium salt is a compound with the chemical formula C27H45KO4S . It is the product of the reaction of cholesterol with sulfuric acid . Its nature is white crystal or crystalline powder, soluble in some organic solvents, such as ethanol and dimethyl sulfoxide .

Synthesis Analysis

The synthesis of Cholesteryl sulfate potassium salt can be achieved by reacting cholesterol with potassium sulfate . The reaction is usually carried out in ethanol solution, under the action of acid catalyst, cholesterol and sulfuric acid esterification reaction to produce Cholesteryl sulfate potassium salt .Molecular Structure Analysis

The empirical formula of Cholesteryl sulfate potassium salt is C27H45KO4S . The molecular weight is 504.81 .Chemical Reactions Analysis

Salts are formed when the hydrogen atom in an acid is replaced by a metal . For example, if we replace the H in HCl with a potassium atom, then the salt potassium chloride is formed, KCl .Physical And Chemical Properties Analysis

Cholesteryl sulfate potassium salt is a white crystal or crystalline powder . It is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide .Wissenschaftliche Forschungsanwendungen

Skin Barrier Function and Cell Cohesion

Cholesteryl sulfate potassium salt plays a crucial role in maintaining skin barrier function and cell cohesion. Research indicates that cholesteryl sulfate is significantly reduced in the desquamated material of the skin, supporting the hypothesis that it serves in cell-to-cell cohesion within the stratum corneum. Its hydrolysis may be necessary to permit shedding of cells from the surface, suggesting a vital role in the process of desquamation and maintenance of skin integrity (Long et al., 2004).

Role in Solubilization of Liposomes

The solubilization of liposomes, modeling the stratum corneum (SC) lipids by sodium dodecyl sulfate (SDS), is influenced by the level of cholesteryl sulfate. The ability of SDS to saturate and solubilize SC liposomes decreases as the proportion of cholesteryl sulfate increases, demonstrating its significant impact on the skin barrier function and on the SC intercellular cohesion. This effect is directly related to the abnormalities in skin barrier function and highlights the importance of cholesteryl sulfate in the structural integrity of skin (Cocera et al., 2000).

Liquid-Crystalline Ionomers and Polymer Science

Cholesteryl sulfate potassium salt derivatives are used in the synthesis of liquid-crystalline ionomers, contributing to the understanding of phase behavior and the effect of ionic units on phase-transition temperatures. This research demonstrates the versatility of cholesteryl sulfate in modifying the phase behavior and properties of materials, making it a valuable component in the field of polymer science and materials engineering (Zang et al., 2004).

Stabilizing Role in Biological Systems

Cholesteryl sulfate plays a stabilizing role in various biological systems, including protecting erythrocytes from osmotic lysis and regulating sperm capacitation. It is a key regulatory molecule in cell membranes, influencing serine protease activities involved in blood clotting, fibrinolysis, and epidermal cell adhesion. Its functions in signal transduction, keratinocyte differentiation, and development of the barrier underline its broad impact on physiological processes (Strott & Higashi, 2003).

Nanomedicine and Drug Delivery

The modification of cholesterol into cholesteryl sulfate and its incorporation into synthetic nanomaterials and assemblies, such as liposomes and polymeric micelles, demonstrate its potential in the design of nanomedicines for drug encapsulation and intracellular delivery. This application leverages the natural roles of cholesterol in biological membranes to enhance the efficacy of drug delivery systems (Ercole et al., 2015).

Safety And Hazards

Zukünftige Richtungen

While there is not much information available on the future directions of Cholesteryl sulfate potassium salt, it is known that it has some important applications. It is used as a research compound in the pharmaceutical and medical fields for the study of biological processes related to cholesterol metabolism and cardiovascular diseases . It is also used as a surfactant and has the function of improving the properties and structure of certain polymeric materials .

Eigenschaften

IUPAC Name |

potassium;[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4S.K/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21?,22?,23-,24?,25?,26+,27-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXURYUGUMKTQBU-ARGVXMBRSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OS(=O)(=O)[O-])C)C.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45KO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesteryl sulfate potassium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Nickel, [2,3-bis[[[2-(hydroxy-kappaO)phenyl]methylene]amino-kappaN]-2-butenedinitrilato(2-)]-, (SP-4-2)-](/img/structure/B3371232.png)

![1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride](/img/structure/B3371257.png)

![3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3371258.png)

![2-{[3-(4-Aminobenzamido)phenyl]sulfonyl}ethyl hydrogen sulfate](/img/structure/B3371265.png)